molecular formula C14H26N2O5 B3025466 (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate CAS No. 1212426-87-3

(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate

Cat. No.: B3025466
CAS No.: 1212426-87-3
M. Wt: 302.37 g/mol
InChI Key: RHCQZRPMGRMQMA-ZLURZNERSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate is a complex organic compound with the molecular formula C14H26N2O5, as identified in the PubChem database . This specific stereoisomer is characterized by its (2R,6S) configuration, indicating a precise three-dimensional structure that is often critical for its biological activity and interaction with specific molecular targets. The compound features a morpholine ring core, which is a common structural motif in medicinal chemistry, and is further substituted with a piperidine group. The oxalate salt form typically enhances the compound's stability and solubility for research purposes. While the exact research applications and mechanism of action for this specific compound are not detailed in the available public scientific literature, its structure suggests it is likely a chiral building block or an intermediate in organic synthesis and pharmaceutical research. Compounds with morpholine and piperidine subunits are frequently explored in drug discovery due to their potential pharmacological properties. The high stereochemical purity offered by this (2R,6S) enantiomer is essential for researchers conducting investigations in asymmetric synthesis, receptor-ligand binding studies, and the development of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)/t10-,11+,12?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQZRPMGRMQMA-ZLURZNERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • SMILES Notation : C[C@@H]1CN(CC@@HC)C2CCNCC2

The compound contains a morpholine ring substituted with a piperidine moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Oxalate Transport : As indicated by its oxalate salt form, the compound may influence oxalate transport mechanisms in the kidneys and intestines, which are crucial for maintaining oxalate homeostasis and preventing conditions like hyperoxaluria .

In Vitro Studies

Research has shown that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Some studies suggest that morpholine derivatives possess antioxidant properties that could protect against oxidative stress.
  • Antimicrobial Effects : Preliminary data indicate that certain morpholine-based compounds have antimicrobial activity against various pathogens.

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound. However, related compounds have demonstrated:

  • Neuroprotective Effects : Animal models suggest that morpholine derivatives may provide neuroprotection in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies report that similar compounds can reduce inflammation markers in vivo.

Case Studies

  • Case Study on Oxalate Homeostasis :
    • A study involving knockout mice demonstrated the role of specific transporters in regulating oxalate levels. Inhibition of these transporters led to significant reductions in urinary oxalate excretion, suggesting potential therapeutic applications for compounds affecting these pathways .
  • Neuroprotective Effects in Rodent Models :
    • Research involving rodent models of Alzheimer's disease showed that morpholine derivatives could improve cognitive functions and reduce amyloid-beta plaque accumulation .

Research Findings Summary Table

Study TypeFindingsReference
In VitroAntioxidant and antimicrobial activity observed in related compounds
In VivoNeuroprotective effects noted in rodent models
Case StudyReduced urinary oxalate excretion in transporter-inhibited mice
NeuroprotectionImproved cognitive function and reduced amyloid plaques

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate. The compound has the following characteristics:

  • Molecular Formula : C11H22N2O·C2H2O4
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1144519-73-2

The compound features a morpholine ring substituted with piperidine and methyl groups, which contributes to its biological activity.

Pharmacological Potential

This compound has shown promise as a pharmacological agent. Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antidepressant Effects : Morpholine derivatives are often studied for their potential in treating depression due to their ability to interact with neurotransmitter systems.
  • Antitumor Activity : Some studies suggest that morpholine-based compounds can inhibit tumor growth by affecting cellular signaling pathways.

Case Studies

  • Inhibition of Kinase Activity :
    A patent describes the use of morpholine derivatives, including this compound, as inhibitors of kinase activity. These inhibitors can be crucial in cancer therapy by targeting specific kinases involved in tumor progression .
  • Neuroprotective Effects :
    A study highlighted the neuroprotective potential of piperidine-containing compounds against neurodegenerative diseases. The structural similarity of this compound suggests it may offer similar benefits .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules:

  • Synthesis of Pharmaceuticals : It can be employed in creating new drug candidates by modifying its functional groups to enhance efficacy and reduce side effects.
  • Ligand Development : The compound may act as a ligand in coordination chemistry or catalysis due to its nitrogen atoms capable of coordinating with metal ions.

Polymer Applications

Recent advancements have explored the use of morpholine derivatives in polymer science. The incorporation of this compound into polymer matrices could enhance properties such as:

  • Thermal Stability : Morpholine-based polymers may exhibit improved thermal properties compared to traditional polymers.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntidepressant and antitumor activities ,
Organic SynthesisBuilding block for pharmaceuticals and ligands
Material SciencePotential for enhanced thermal stability in polymers

Chemical Reactions Analysis

Reactivity at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes typical amine reactions:

Reaction Type Reagents/Conditions Product Source
Alkylation Alkyl halides (e.g., CH₃I)N-Alkylated piperidine derivatives
Acylation Acetyl chloride, DCM, baseN-Acetylpiperidine-morpholine conjugates
Sulfonylation Tosyl chloride, pyridineSulfonamide derivatives

Morpholine Ring Functionalization

The morpholine oxygen can participate in limited reactions due to steric hindrance from methyl groups:

Reaction Type Conditions Outcome Source
Protonation Strong acids (e.g., H₂SO₄)Oxonium ion formation (transient)
Quaternization Methyl triflate, heatQuaternary ammonium salt

Oxalate Counterion Interactions

The oxalate ion modifies solubility and stability:

Interaction Effect Application
pH-dependent solubility Enhanced water solubility at neutral pHFormulation for bioavailability
Ion-exchange Displacement by stronger acids (e.g., HCl)Conversion to hydrochloride salt

Hypothetical Derivatization Pathways

Based on analogous compounds ( ):

Target Modification Strategy Potential Products
Oxidation of Piperidine H₂O₂, Ru catalystsPiperidone derivatives
Cross-coupling Pd-catalyzed Suzuki couplingAryl/heteroaryl-functionalized analogs

Stability Under Stress Conditions

Studies on related morpholine derivatives ( ) reveal:

Condition Degradation Pathway Degradation Products
Acidic hydrolysis Morpholine ring openingEthanolamine fragments
Thermal decomposition C-N bond cleavage (150°C+)Piperidine and morpholine fragments

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

A closely related analog, (2R,6S)-2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate , replaces the piperidine ring with a smaller pyrrolidine (5-membered vs. 6-membered ring). This reduces the molecular weight to 274.32 g/mol (calculated) and alters lipophilicity due to the reduced carbon chain length . While both compounds share similar synthetic routes (e.g., SNAr reactions or alkylation), the pyrrolidine variant’s biological activity remains underexplored compared to the piperidine-based target compound.

Positional Isomerism in Piperidine Substitution

The dihydrochloride hydrate derivative (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine (CAS 922734-43-8) substitutes the piperidin-2-ylmethyl group with a piperidin-4-yl moiety. The compound’s molecular weight is 289.24 g/mol, with a chloride counterion enhancing its aqueous stability .

Functionalized Morpholine Derivatives

  • MLi-2 (CAS 1627091-47-7): This derivative incorporates a pyrimidin-indazolyl group, resulting in a molecular weight of 391.47 g/mol . It serves as a potent LRRK2 kinase inhibitor with >295-fold selectivity over other kinases and demonstrated oral efficacy in preclinical models .
  • (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine : Features a nitro-pyridyl substituent, synthesized via nucleophilic aromatic substitution. Its distinct electronic profile may influence reactivity in medicinal chemistry applications .

Target Compound

Limited data are available on the biological activity of (2R,6S)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate.

MLi-2 (LRRK2 Inhibitor)

MLi-2 demonstrates robust kinase inhibition, with oral dosing reducing LRRK2 phosphorylation in vivo.

Fenpropimorph (Fungicide)

A commercial fungicide (Tango® Super), fenpropimorph inhibits fungal growth via sterol biosynthesis disruption. This highlights the agricultural utility of morpholine derivatives, contrasting with the target compound’s research-oriented applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Reference
This compound C₁₃H₂₄N₂O₅ 288.34 Piperidin-2-ylmethyl Research use, ≥95% purity
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate C₁₂H₂₂N₂O₅ 274.32 (calc.) Pyrrolidin-2-ylmethyl Lab use, structural analog
MLi-2 C₂₂H₂₅N₅O₂ 391.47 Pyrimidin-indazolyl LRRK2 inhibitor, >98% purity
Fenpropimorph C₁₉H₃₅NO 303.50 Alkylphenylpropyl Agricultural fungicide

Stereochemical Considerations

Stereochemistry profoundly impacts biological activity. For example:

  • The (2R,6S) configuration in the target compound may favor specific receptor interactions compared to (2S,6R) isomers, as seen in dual PI3K/mTOR inhibitors (e.g., compound 14 in ) .
  • MLi-2’s stereospecificity contributes to its high kinase selectivity, emphasizing the importance of chiral centers in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a stereoselective synthesis of (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate?

  • Methodological Answer : The synthesis should prioritize stereochemical control at the 2,6-dimethylmorpholine core. A multi-step approach involving reductive amination or chiral resolution (e.g., using enantiopure starting materials) is recommended. For example, nitro-to-amine reduction (as seen in similar morpholine derivatives) can introduce chirality, followed by oxalate salt formation . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Monitor stereochemical integrity via chiral HPLC or circular dichroism (CD).

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals (e.g., morpholine ring protons at δ 3.11–3.84 ppm, piperidinyl methyl groups at δ 1.20 ppm) .
  • LCMS : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+) and assess purity via high-resolution mass spectrometry (HRMS).
  • XRD : Single-crystal X-ray diffraction provides definitive structural proof, especially for stereocenters.

Advanced Research Questions

Q. What strategies can resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility or solvent interactions).

Re-examine NMR assignments using 2D techniques (COSY, NOESY) to confirm proton-proton correlations.

Perform density functional theory (DFT) calculations to model solvent effects and compare predicted vs. observed chemical shifts .

Validate LCMS fragmentation patterns against in silico predictions (e.g., using software like MassFrontier).

Q. How can polymorphic forms of the oxalate salt impact its physicochemical properties, and what methods are used to identify them?

  • Methodological Answer : Polymorphs may differ in solubility, stability, and bioavailability.

  • Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) under varying temperatures.
  • Characterization :
  • PXRD : Distinguish crystalline forms via unique diffraction patterns.
  • DSC/TGA : Analyze thermal behavior (melting points, decomposition) .
  • Stability Studies : Accelerated aging under high humidity/temperature to identify the most stable polymorph.

Q. What catalytic systems could improve the efficiency of C–N bond formation in the morpholine ring during synthesis?

  • Methodological Answer : Transition-metal catalysis (e.g., palladium or copper) can enhance ring-closing efficiency:

  • Pd-Catalyzed Amination : Use Pd(OAc)2_2 with ligands like Xantphos for Buchwald-Hartwig coupling.
  • Cu-Mediated Reductive Amination : Employ CuI with reducing agents (e.g., NaBH4_4) to form the morpholine core .
  • Monitor reaction progress via in situ IR or GC-MS to optimize catalyst loading and reaction time.

Q. How can researchers address low yields in the final oxalate salt formation step?

  • Methodological Answer :

Counterion Exchange : Precipitate the free base with oxalic acid in a non-polar solvent (e.g., dichloromethane) to enhance crystallinity.

pH Control : Adjust pH to 3–4 (using titration) to maximize protonation of the morpholine nitrogen, favoring salt formation .

Crystallization Optimization : Use anti-solvent addition (e.g., ether) or slow cooling to improve crystal quality and yield.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate
Reactant of Route 2
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(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate

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